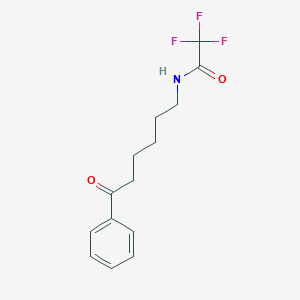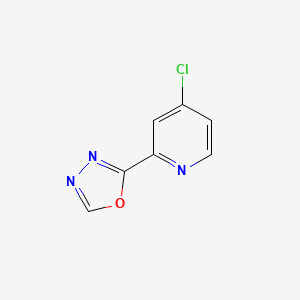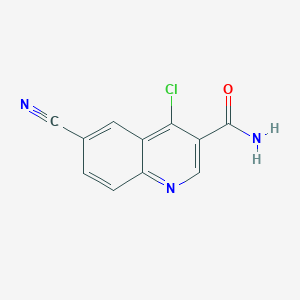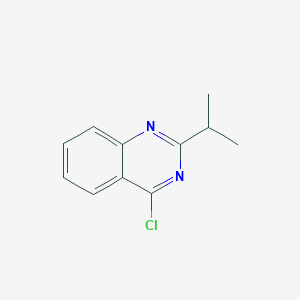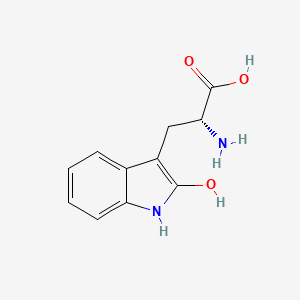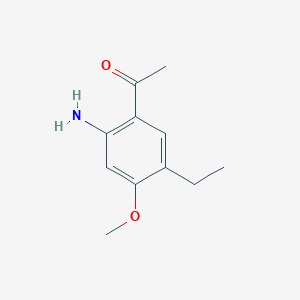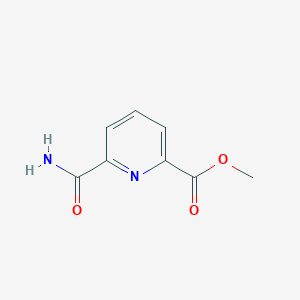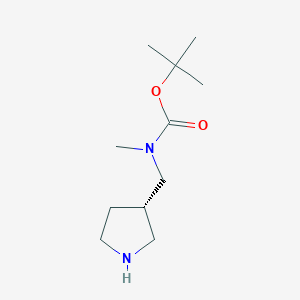
(S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate
Overview
Description
“(S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate” is a chemical compound with the CAS Number: 169750-01-0. It has a linear formula of C10H20N2O2 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C10H20N2O2/c1-10(2,3)14-9(13)12(4)8-5-6-11-7-8/h8,11H,5-7H2,1-4H3/t8-/m0/s1 . This indicates that the compound has a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .
Physical And Chemical Properties Analysis
The compound is a colorless to yellow to yellow-brown sticky oil to solid or liquid at room temperature . Its molecular weight is 200.28 . More specific physical and chemical properties like density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not provided in the search results .
Scientific Research Applications
Nucleoside Analogues Synthesis
This compound serves as a precursor in the synthesis of chiral pyrrolidin-2-ones or pyrrolidines-bearing nucleobases. These analogues are crucial in developing antiviral and anticancer agents, particularly against HIV and HBV . The introduction of non-natural nucleosides can lead to improved in vivo half-life, better structural stability, and novel interacting groups, which are significant in therapeutic applications .
Drug Development
(S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate is used as an intermediate in the synthesis of peptide drugs. It’s commonly utilized in the synthesis of peptides, proteins, or drug precursors, playing a vital role in the development of new pharmaceuticals .
Biochemistry Research
In biochemistry, this compound is instrumental in synthesizing and modifying specific amino acid sequences. This is particularly relevant in proteomics, enzymology, and medicinal chemistry, where precise amino acid sequences are essential for understanding protein functions and interactions .
Chemical Synthesis
The compound is used to prepare chiral compounds, enhancing the research and application of chiral molecules. Chirality is a key factor in many biological processes, and the synthesis of chiral molecules is crucial for the development of certain pharmaceuticals .
Stability Improvement
It contributes to the stability of nucleic acids in therapeutics and bio- and nanotechnologies. By preventing denaturation and biodegradation, it helps in creating more stable and effective therapeutic agents .
Foldamers Construction
This compound is used in the preparation of monomers of foldamers. Foldamers are sequence-specific oligomers akin to peptides, nucleic acids, and oligosaccharides that fold into well-defined three-dimensional structures. They have potential applications in biomimetics and nanotechnology .
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards. The hazard statements associated with this compound are H302, H315, H319, H332, and H335, suggesting that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .
properties
IUPAC Name |
tert-butyl N-methyl-N-[[(3S)-pyrrolidin-3-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)8-9-5-6-12-7-9/h9,12H,5-8H2,1-4H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTZUPNLSITARI-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)C[C@H]1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680479 | |
| Record name | tert-Butyl methyl{[(3S)-pyrrolidin-3-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate | |
CAS RN |
1064052-00-1 | |
| Record name | 1,1-Dimethylethyl N-methyl-N-[(3S)-3-pyrrolidinylmethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1064052-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl methyl{[(3S)-pyrrolidin-3-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



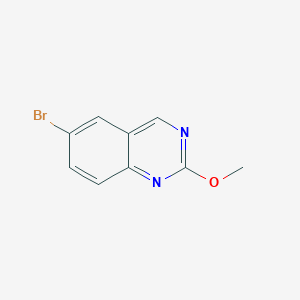

![Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl propyl phosphate](/img/structure/B1504083.png)
![[(2R)-2,3-Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate](/img/structure/B1504084.png)
